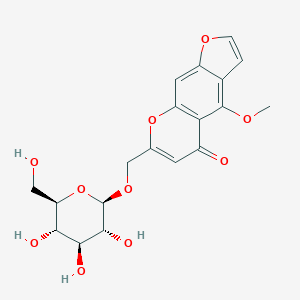
Silanamine, 1-chloro-N,N,1,1-tetramethyl-
Descripción general
Descripción
Silanamine, 1-chloro-N,N,1,1-tetramethyl- is a useful research compound. Its molecular formula is C4H12ClNSi and its molecular weight is 137.68 g/mol. The purity is usually 95%.
The exact mass of the compound Silanamine, 1-chloro-N,N,1,1-tetramethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Silanamine, 1-chloro-N,N,1,1-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silanamine, 1-chloro-N,N,1,1-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
N-[chloro(dimethyl)silyl]-N-methylmethanamine, also known as Dimethylaminodimethylchlorosilane, is primarily used as a reagent in the synthesis of various organic and inorganic compounds
Mode of Action
The compound acts as a silylating agent, introducing a silyl group into other molecules during chemical reactions . This can alter the properties of the target molecule, such as its reactivity or stability.
Biochemical Pathways
Instead, it is used in synthetic pathways in the laboratory to create other compounds .
Result of Action
The primary result of the action of N-[chloro(dimethyl)silyl]-N-methylmethanamine is the formation of new compounds through the introduction of a silyl group . The exact molecular and cellular effects depend on the specific reaction and the compounds involved.
Propiedades
IUPAC Name |
N-[chloro(dimethyl)silyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12ClNSi/c1-6(2)7(3,4)5/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZHOUYDAHXRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066339 | |
| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18209-60-4 | |
| Record name | 1-Chloro-N,N,1,1-tetramethylsilanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18209-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018209604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanamine, 1-chloro-N,N,1,1-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-N,N,1,1-tetramethylsilylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Dimethylaminodimethylchlorosilane contribute to the development of high-temperature elastomers?
A1: Dimethylaminodimethylchlorosilane plays a crucial role as a building block in synthesizing high-temperature elastomers. It reacts with disilanol prepolymers to form linear silarylene-siloxane-diacetylene polymers. [] These polymers, upon thermal treatment, undergo crosslinking via the diacetylene units, resulting in the formation of elastomeric materials. These elastomers exhibit remarkable thermal stability, remaining stable in air at temperatures up to 330 °C. []
Q2: How can Dimethylaminodimethylchlorosilane be used to analyze RNA structure?
A2: Dimethylaminodimethylchlorosilane (DMAS-Cl) offers a unique approach to analyze RNA structure by targeting the solvent accessibility of guanosine residues. [] The silicon atom in DMAS-Cl reacts with the N2 position of guanosine through its d-orbitals. This reaction mechanism allows for nucleophilic attack from various spatial orientations, making it less sensitive to electrostatic factors that typically influence the reactivity of carbon-based electrophiles. [] The extent of DMAS-Cl reactivity with guanosine is therefore primarily governed by solvent accessibility, providing a direct and quantitative measure of this crucial structural parameter in RNA. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)











![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)
